molecular formula C14H10F2O3S B1346328 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-78-4

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1346328
CAS No.: 898778-78-4
M. Wt: 296.29 g/mol
InChI Key: DWRJPKCOJJNVBM-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 2,5-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction between a diol and a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the difluorobenzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with nucleophiles under appropriate conditions, such as using potassium tert-butoxide in a polar aprotic solvent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its difluorobenzoyl group is particularly useful in probing enzyme active sites and understanding enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of the difluorobenzoyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorobenzoyl group can form strong interactions with protein active sites, while the thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its solubility and reactivity.

    2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

    2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)furan: Replacement of the thiophene ring with a furan ring can impact the compound’s aromaticity and stability.

Uniqueness

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of its difluorobenzoyl and dioxolane substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, from material science to medicinal chemistry.

Properties

IUPAC Name

(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRJPKCOJJNVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641963
Record name (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-78-4
Record name (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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